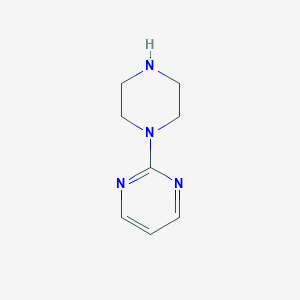

1-(2-Pyrimidinyl)piperazine

Description

metabolite of buspirone; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBFGEHILMYPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864967 | |

| Record name | 2-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20980-22-7, 125523-53-7 | |

| Record name | 1-(2-Pyrimidinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrimidinyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kampirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine, a heterocyclic amine, is a critical building block in medicinal chemistry and a significant metabolite in pharmacology. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, synthesis protocols, and key applications. The document summarizes quantitative data in structured tables, details experimental methodologies, and includes visual diagrams to elucidate its role in signaling pathways and experimental workflows, serving as an essential resource for professionals in drug discovery and development.

Chemical Structure and Identification

1-(2-Pyrimidinyl)piperazine is characterized by a pyrimidine ring linked to a piperazine moiety.[1] This structure is fundamental to its chemical behavior and biological activity.

Chemical Structure:

Caption: Chemical structure of 1-(2-Pyrimidinyl)piperazine.

Table 1: Compound Identification

| Identifier | Value | Reference |

| Preferred IUPAC Name | 2-(Piperazin-1-yl)pyrimidine | [2] |

| CAS Number | 20980-22-7 | [2][3][4] |

| Molecular Formula | C₈H₁₂N₄ | [2][5] |

| SMILES | n1cccnc1N2CCNCC2 | [2] |

| InChI | InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | [2] |

| InChIKey | MRBFGEHILMYPTF-UHFFFAOYSA-N | [2] |

| EC Number | 244-135-5 | [2] |

| PubChem CID | 88747 | [2] |

Physicochemical Properties

The physicochemical properties of 1-(2-Pyrimidinyl)piperazine are crucial for its handling, formulation, and behavior in biological systems. It typically presents as a white to very pale yellow crystalline solid or a clear yellow liquid after melting.[1][3] It is known to be hygroscopic and should be stored in a cool, dark place under inert gas, protected from moisture.[3]

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molar Mass | 164.21 g/mol | [2] |

| Melting Point | 32-34 °C | [1][6] |

| Boiling Point | 277 °C (lit.) | |

| 118-120 °C @ 2 Torr | [7] | |

| Density | 1.158 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.587 (lit.) | |

| Flash Point | > 110 °C (> 230 °F) | |

| Water Solubility | Almost transparent | [6] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) at up to 10 mg/mL | [5][8] |

| Vapor Pressure | 0.000195 mmHg at 25°C | [6][7] |

| pKa | Not explicitly found | |

| LogP | Not explicitly found |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 1-(2-Pyrimidinyl)piperazine.

Table 3: Spectroscopic Data Summary

| Technique | Key Features | Reference |

| ¹H NMR (in CDCl₃) | δ 8.29 (d, 2H, pyrimidine), δ 6.45 (t, 1H, pyrimidine), δ 3.78 (t, 4H, piperazine), δ 2.90 (t, 4H, piperazine) | [9] |

| ¹³C NMR (in DMSO-d₆) | δ 161.46 (pyrimidine C₂), δ 158.49 (pyrimidine C₄, C₆), δ 110.53 (pyrimidine C₅), δ 51.34, 45.70, 45.69, 44.90, 44.35, 42.96 (piperazine carbons) | [10] |

| Infrared (IR) | 3059 cm⁻¹ (aromatic C-H), 2989 cm⁻¹ (aliphatic C-H), 1653 cm⁻¹ (amide C=O - in derivative), 1581–1429 cm⁻¹ (C=C and C=N) | [10] |

| Mass Spectrometry (MS) | Molecular Weight: 164.21 | [2] |

Synthesis

1-(2-Pyrimidinyl)piperazine is commonly synthesized through the nucleophilic substitution of a leaving group on the pyrimidine ring by piperazine.

General Synthesis Workflow

Caption: General workflow for the synthesis of 1-(2-Pyrimidinyl)piperazine.

Detailed Experimental Protocol

This protocol is adapted from a general method for the synthesis of 2-(1-piperazinyl)pyrimidine derivatives.[11][12]

Materials:

-

2-Chloropyrimidine

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Water

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in 20 mL of water, add 2-chloropyrimidine (18 mmol) in batches at a temperature between 50-65 °C.

-

Stir the reaction mixture at 60-65 °C for 1 hour.

-

Cool the mixture to 35 °C.

-

Remove the solid by-product, 1,4-bis(2-pyrimidinyl)piperazine, by filtration.

-

Extract the filtrate three times with chloroform.

-

Dry the combined organic phases with anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 1-(2-pyrimidinyl)piperazine. The product can often be used in subsequent reactions without further purification.[11][12]

Pharmacological Profile and Signaling Pathways

1-(2-Pyrimidinyl)piperazine is an active metabolite of several anxiolytic drugs of the azapirone class, including buspirone, gepirone, and tandospirone.[2][5] It contributes significantly to the overall pharmacological effects of these parent drugs. Its primary mechanisms of action involve the α₂-adrenergic and 5-HT₁ₐ receptors.

-

α₂-Adrenergic Receptor Antagonist: It acts as a non-selective antagonist at α₂-adrenergic receptors with a pA₂ value of 6.8 in rat brain synaptosomes.[5][8] This antagonism can lead to an increase in the firing rate of noradrenergic neurons in the locus coeruleus.[5][13]

-

5-HT₁ₐ Receptor Partial Agonist: To a lesser extent, it functions as a partial agonist at the 5-HT₁ₐ receptor.[2]

Signaling Pathway Diagram

Caption: Simplified signaling pathway for 1-(2-Pyrimidinyl)piperazine.

Applications in Research and Development

1-(2-Pyrimidinyl)piperazine is a versatile compound with several applications in the pharmaceutical and chemical industries.

-

Pharmacological Research: Due to its activity as a metabolite, it is crucial for pharmacokinetic and pharmacodynamic studies to understand the overall effects of its parent drugs.[1]

-

Drug Discovery: Its chemical structure serves as a scaffold for the synthesis of novel molecules with potential therapeutic activities.[1] Derivatives of 1-(2-pyrimidinyl)piperazine have been investigated as selective monoamine oxidase (MAO)-A inhibitors.[10]

-

Chemical Synthesis: It is used as a starting reagent for the synthesis of more complex molecules, such as 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine.[14]

-

Analytical Chemistry: It functions as a derivatization reagent for carboxyl groups in peptides, which can enhance the sensitivity and specificity of analytical techniques like mass spectrometry.[1][]

Safety and Handling

1-(2-Pyrimidinyl)piperazine is associated with certain hazards and requires careful handling.

Table 4: GHS Hazard Information

| Hazard | Code | Description | Reference |

| Pictograms | GHS05, GHS07 | Corrosive, Exclamation mark | [2] |

| Signal Word | Danger | [2] | |

| Hazard Statements | H314 | Causes severe skin burns and eye damage | [2] |

| H315 | Causes skin irritation | [2] | |

| H319 | Causes serious eye irritation | [2] | |

| H335 | May cause respiratory irritation | [2] | |

| Precautionary Statements | P260, P261, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [2] |

It is incompatible with oxidizing agents.[3] Personal protective equipment, including eye shields, gloves, and a suitable respirator filter, should be used when handling this compound.

Conclusion

1-(2-Pyrimidinyl)piperazine is a compound of significant interest to the scientific community, particularly in the fields of pharmacology and medicinal chemistry. Its role as an active metabolite of several key drugs necessitates a thorough understanding of its properties and biological activities. Furthermore, its utility as a synthetic intermediate and analytical reagent underscores its versatility. This guide provides a foundational understanding of 1-(2-Pyrimidinyl)piperazine to aid researchers in their ongoing and future work.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 1-(2-PYRIMIDINYL) PIPERAZINE | CAS#:20980-22-7 | Chemsrc [chemsrc.com]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. echemi.com [echemi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]

- 10. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

- 13. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-(2-嘧啶基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine (CAS: 20980-22-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Pyrimidinyl)piperazine (1-PP), a pivotal chemical compound in pharmacological research and drug development. It serves as a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs) and is a key active metabolite of several anxiolytic drugs.[1][2] This document consolidates essential data on its physicochemical properties, pharmacology, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

1-(2-Pyrimidinyl)piperazine is a heterocyclic amine featuring a pyrimidine ring linked to a piperazine moiety.[1] Its chemical structure lends itself to a variety of synthetic modifications, making it a valuable intermediate in the development of novel therapeutics.[1]

| Property | Value | Reference(s) |

| CAS Number | 20980-22-7 | |

| Molecular Formula | C₈H₁₂N₄ | [3] |

| Molecular Weight | 164.21 g/mol | [1] |

| IUPAC Name | 2-(Piperazin-1-yl)pyrimidine | [4] |

| Synonyms | 1-PP, 1-PmP, 2-(1-Piperazinyl)pyrimidine, 1-(2-Pyrimidyl)piperazine | [3][4] |

| Appearance | Clear yellow liquid after melting | [1] |

| Melting Point | 32-34 °C | [1] |

| Boiling Point | 277 °C (lit.) | [5] |

| Density | 1.158 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.587 (lit.) | |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) up to 10 mg/mL | [2][3] |

Pharmacological Profile

1-PP is a pharmacologically active compound, primarily known as a metabolite of several azapirone anxiolytics, including buspirone, gepirone, tandospirone, and ipsapirone.[2] Its own pharmacological activities contribute to the overall effects of these parent drugs.

Pharmacodynamics

The principal pharmacodynamic actions of 1-(2-Pyrimidinyl)piperazine are its antagonist activity at α₂-adrenergic receptors and partial agonist activity at 5-HT₁A receptors.[2][4] It displays negligible affinity for dopamine D₂, D₃, and D₄ receptors.[4]

| Target | Action | Affinity/Potency (Ki / pA₂) | Reference(s) |

| α₂-Adrenergic Receptor | Antagonist | Ki = 7.3–40 nM; pA₂ = 6.8 (rat brain synaptosomes) | [3][4] |

| 5-HT₁A Receptor | Partial Agonist | Ki = 414 nM; Emax = 54% | [4] |

| Dopamine D₂ Receptor | - | Ki > 10,000 nM | [4] |

| Dopamine D₃ Receptor | - | Ki > 10,000 nM | [4] |

| Dopamine D₄ Receptor | - | Ki > 10,000 nM | [4] |

Pharmacokinetics

1-PP is formed through the first-pass metabolism of azapirone drugs.[2] It has a longer plasma half-life (approximately 6 hours) than its parent compound buspirone.[2] The clearance of 1-PP can be diminished in cases of liver dysfunction.[2]

| Parameter | Value | Reference(s) |

| Metabolism | Formed from buspirone by the cytochrome P450 isoform CYP3A4 in human liver microsomes. | [3] |

| Plasma Half-life | Approximately 6 hours. | [2] |

| Anxiolytic-like Activity | Increases drinking in the Vogel punished drinking task in rats at doses of 1 to 4 mg/kg. | [3] |

| Gastrointestinal Effects | Inhibits decreases in gastrointestinal transit induced by clonidine in rats (ED₅₀ = 0.8 mg/kg). | [3] |

Mechanism of Action & Signaling Pathways

The dual action of 1-PP on α₂-adrenergic and 5-HT₁A receptors is central to its pharmacological effects. As an antagonist of presynaptic α₂-adrenoceptors, it can increase the firing rate of noradrenergic neurons in the locus coeruleus.[2][3] Concurrently, its partial agonism at 5-HT₁A receptors contributes to anxiolytic effects.[2] However, this complex pharmacology can also lead to an attenuation of the therapeutic effects of its parent drugs.[2]

Caption: Metabolic conversion of azapirones to 1-PP and its subsequent dual action on receptors.

Experimental Protocols

Synthesis of 1-(2-Pyrimidinyl)piperazine Derivatives

While the direct synthesis of 1-PP is a standard organic chemistry procedure, it is frequently used as a starting material for more complex molecules. The following is a general method for the synthesis of novel 1-(2-pyrimidin-2-yl)piperazine derivatives with potential MAO-A inhibitory activity.[6]

General Method for Synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives: [6]

-

A mixture of 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide and the potassium salt of an appropriate piperazine dithiocarbamate derivative (10 mmol) is prepared.

-

The mixture is stirred in acetone at room temperature in the presence of potassium carbonate (10 mmol).

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water.

-

The resulting precipitate is filtered and recrystallized from ethanol to yield the final product.

Analytical Method: LC-MS/MS for Quantification in Plasma

A rapid, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of tandospirone and its metabolite, 1-PP, in rat plasma.[7][]

Sample Preparation: [7][]

-

Analytes and internal standards are extracted from plasma via protein precipitation with acetonitrile.

Chromatography: [7][]

-

Column: CAPCELL PAK ADME C₁₈ column.

-

Mobile Phase: Acetonitrile and 5 mm ammonium formate acidified with formic acid (0.1%, v/v).

-

Flow Rate: 0.4 mL/min.

-

Total Chromatograph Time: 3.0 min.

Detection: [7][]

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Validation Ranges: [7][]

-

Tandospirone: 1.000–500.0 ng/mL.

-

1-(2-Pyrimidinyl)piperazine (1-PP): 10.00–500.0 ng/mL.

Caption: Workflow for the LC-MS/MS quantification of 1-PP in plasma samples.

Applications in Research and Drug Development

1-(2-Pyrimidinyl)piperazine is a compound of significant interest for several reasons:

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: As an active metabolite, understanding its concentration and activity is crucial for the PK/PD modeling of parent drugs like buspirone.[1][9]

-

Drug Discovery: Its core structure is a valuable scaffold for medicinal chemists to design and synthesize novel molecules with targeted biological activities, particularly in the realm of neurological and psychiatric disorders.[1][6]

-

Analytical Chemistry: It is used as a derivatization reagent, for instance, to modify carboxyl groups on peptides to enhance their analysis by mass spectrometry.[1]

Safety and Handling

1-(2-Pyrimidinyl)piperazine is classified as hazardous. It is corrosive and can cause severe skin burns and eye damage.[4][10] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.[10] It should be handled in a well-ventilated area.[10]

| Hazard Class | Statement | Reference(s) |

| GHS05 | Corrosive | [4] |

| GHS07 | Exclamation mark | [4] |

| H314 | Causes severe skin burns and eye damage | [4][10] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

digraph "Logical_Relationships" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Parent_Drug" [label="Parent Drug\n(e.g., Azapirones)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolite" [label="1-(2-Pyrimidinyl)piperazine\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Scaffold" [label="Chemical Scaffold\nfor Drug Discovery", fillcolor="#FBBC05", fontcolor="#202124"]; "Reagent" [label="Derivatization Reagent\nin Analytical Chemistry", fillcolor="#34A853", fontcolor="#FFFFFF"]; "PK_PD_Studies" [label="Pharmacokinetic/\nPharmacodynamic\nStudies", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "New_Therapeutics" [label="Development of\nNew Therapeutics\n(e.g., MAOIs)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Enhanced_Analysis" [label="Enhanced Mass Spec\nAnalysis of Peptides", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Parent_Drug" -> "Metabolite" [label="is metabolized to"]; "Metabolite" -> "PK_PD_Studies" [label="is critical for"]; "Parent_Drug" -> "PK_PD_Studies" [label="are evaluated in"]; "Metabolite" -> "Scaffold" [label="serves as a"]; "Scaffold" -> "New_Therapeutics" [label="leads to"]; "Metabolite" -> "Reagent" [label="is used as a"]; "Reagent" -> "Enhanced_Analysis" [label="enables"]; }

Caption: The multifaceted role of 1-(2-Pyrimidinyl)piperazine in pharmaceutical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 5. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

- 6. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

The Multifaceted Pharmacology of 1-(2-Pyrimidinyl)piperazine: A Core Mechanism of Action Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically active piperazine derivative and a principal metabolite of several clinically important drugs, including the anxiolytic buspirone and the atypical antipsychotic aripiprazole.[1][2] This technical guide provides an in-depth examination of the core mechanism of action of 1-PP, focusing on its interactions with key neurotransmitter systems. Through a synthesis of preclinical and clinical data, this document elucidates the receptor binding profile, functional activity, and downstream signaling pathways modulated by 1-PP. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and comprehensive understanding of 1-PP's complex pharmacology. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of neuropsychopharmacology and the development of novel therapeutics targeting the central nervous system.

Introduction

1-(2-Pyrimidinyl)piperazine, often abbreviated as 1-PP, is a significant active metabolite of several azapirone anxiolytics and some atypical antipsychotics.[3][4] Its formation occurs primarily through hepatic metabolism, catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.[2][5] Unlike some of its parent compounds, 1-PP readily crosses the blood-brain barrier and can accumulate in the central nervous system, suggesting a direct contribution to the overall pharmacological effects of the parent drugs.[6][7] The pharmacological profile of 1-PP is distinct from its precursors, characterized by a unique combination of activities at serotonergic and adrenergic receptors. Understanding the specific mechanism of action of 1-PP is therefore crucial for a complete comprehension of the therapeutic and adverse effects of the drugs from which it is derived.

Receptor Binding Profile and Functional Activity

The primary mechanism of action of 1-PP involves its interaction with α2-adrenergic and 5-HT1A serotonin receptors. It exhibits a notable affinity for these receptors, acting as an antagonist at the former and a partial agonist at the latter.[3][8] Its affinity for other receptors, such as dopamine D2, D3, and D4 receptors, is negligible.[8]

Quantitative Receptor Binding and Functional Data

The following tables summarize the quantitative data on the binding affinity (Ki) and functional activity (pA2, Emax, IC50) of 1-PP at its primary molecular targets.

| Receptor | Species | Tissue/Cell Line | Binding Affinity (Ki) [nM] | Reference |

| α2-Adrenergic | Rat | Brain Synaptosomes | 7.3 - 40 | [8] |

| 5-HT1A | Rat | - | 414 | [8] |

| Dopamine D2 | - | - | > 10,000 | [8] |

| Dopamine D3 | - | - | > 10,000 | [8] |

| Dopamine D4 | - | - | > 10,000 | [8] |

| Parameter | Receptor/System | Species | Value | Reference |

| pA2 | Presynaptic α2-adrenoceptors (Noradrenergic terminals) | Rat | 6.8 | [9] |

| pA2 | Presynaptic α2-adrenoceptors (Serotonergic terminals) | Rat | 7.3 | [9] |

| Emax | 5-HT1A Receptor | - | 54% | [8] |

| Intrinsic Activity | 5-HT1A Receptor (relative to R-8-OH-DPAT) | Rat | 0.312 | [10] |

| Potency (Hypothermia) | 5-HT1A Receptor | Rat | 304 ng/ml | [10] |

Core Signaling Pathways

The pharmacological effects of 1-PP are mediated through its modulation of distinct signaling pathways downstream of α2-adrenergic and 5-HT1A receptors.

α2-Adrenergic Receptor Antagonism

As an antagonist, 1-PP blocks the inhibitory effects of norepinephrine on presynaptic α2-adrenergic autoreceptors. This disinhibition leads to an increase in the firing rate of noradrenergic neurons in the locus coeruleus and enhanced norepinephrine release in projection areas.[3][11] This action can counteract the sedative effects of α2-adrenergic agonists and may contribute to an activating or anxiogenic-like profile in some contexts.

5-HT1A Receptor Partial Agonism

1-PP acts as a partial agonist at 5-HT1A receptors.[3][8] This means it can weakly activate these receptors in the absence of the full agonist, serotonin, but will compete with and reduce the maximal effect of serotonin when it is present. This dual action can lead to a stabilization of serotonergic activity. In brain regions with low serotonin levels, its agonist activity may dominate, while in regions with high serotonin levels, its antagonist-like properties become more apparent.

Key Experimental Protocols

The pharmacological properties of 1-PP have been characterized through a variety of in vitro and in vivo experimental paradigms.

Receptor Binding Assays

-

Objective: To determine the affinity of 1-PP for various neurotransmitter receptors.

-

Methodology:

-

Tissue Preparation: Homogenates of specific brain regions (e.g., cerebral cortex for α2-adrenergic receptors) or membranes from cells expressing the receptor of interest are prepared.

-

Radioligand Binding: The tissue homogenates or cell membranes are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]clonidine for α2-adrenergic receptors) in the presence of varying concentrations of 1-PP.

-

Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of 1-PP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

References

- 1. karger.com [karger.com]

- 2. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Buspirone - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 9. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 1-(2-Pyrimidinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (2-PP) is a versatile heterocyclic compound that serves as a crucial pharmacophore and a significant metabolite in numerous centrally acting drugs. This technical guide provides a comprehensive overview of the biological activity of 2-PP, focusing on its synthesis, pharmacological profile, and the signaling pathways it modulates. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental methodologies are provided to facilitate further research and drug development.

Introduction

1-(2-Pyrimidinyl)piperazine, a derivative of piperazine, is a well-established antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A serotonin receptor.[1] Its dual activity makes it an interesting scaffold for the development of therapeutic agents targeting a range of central nervous system disorders. Furthermore, 2-PP is the primary active metabolite of several anxiolytic drugs of the azapirone class, including buspirone and tandospirone, contributing significantly to their overall pharmacological effects.[2][3] Understanding the detailed biological activity of 2-PP is therefore paramount for the rational design of novel therapeutics and for comprehending the mechanism of action of existing drugs.

Synthesis of 1-(2-Pyrimidinyl)piperazine

The synthesis of 1-(2-Pyrimidinyl)piperazine is most commonly achieved through the nucleophilic substitution of a halogenated pyrimidine with piperazine.

General Synthesis Workflow

The synthesis typically involves the reaction of 2-chloropyrimidine with an excess of piperazine in a suitable solvent. The reaction can be carried out under various conditions, with modifications to improve yield and purity.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of 1-(2-Pyrimidinyl)piperazine.[4][5]

Materials:

-

2-Chloropyrimidine

-

Piperazine (anhydrous)

-

Ethanol or Water

-

Potassium Carbonate (optional, as a base)

-

Phase-transfer catalyst (optional, e.g., quaternary ammonium salt)

-

Chloroform or other suitable organic solvent for extraction

-

Sodium Sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve piperazine (e.g., 45 mmol) and potassium carbonate (e.g., 16.5 mmol) in water (e.g., 20 mL).[5]

-

With stirring, add 2-chloropyrimidine (e.g., 18 mmol) portion-wise to the solution at a temperature between 50-65 °C.[5]

-

Maintain the reaction mixture at 60-65 °C for 1 hour.[5]

-

Cool the reaction mixture to 35 °C.[5]

-

If a solid by-product (1,4-bis(2-pyrimidinyl)piperazine) forms, remove it by filtration.[5]

-

Extract the aqueous filtrate with chloroform (3 x volume).[5]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[5]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-(2-Pyrimidinyl)piperazine as a yellow oil.[5] The product can be used in subsequent reactions without further purification.[5]

Pharmacological Profile

1-(2-Pyrimidinyl)piperazine exhibits a distinct pharmacological profile, primarily interacting with α2-adrenergic and 5-HT1A receptors.

Receptor Binding Affinity

The binding affinity of 2-PP to various receptors has been determined through radioligand binding assays.

| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| α2-Adrenergic Receptor | [3H]Clonidine | Calf cerebral cortex | 7.3 - 40 | [1] |

| 5-HT1A Receptor | Not Specified | CHO cells | 414 | [1] |

| Dopamine D2, D3, D4 Receptors | Not Specified | Not Specified | > 10,000 | [1] |

Functional Activity

Functional assays have characterized 2-PP as an antagonist at α2-adrenergic receptors and a partial agonist at 5-HT1A receptors.

| Receptor Target | Assay Type | Parameter | Value | Reference(s) |

| α2-Adrenergic Receptor | [3H]Noradrenaline release | pA2 | 6.8 - 7.3 | [6] |

| 5-HT1A Receptor | [35S]GTPγS binding | Emax | 50-65% (relative to 5-HT) | [1][7] |

Signaling Pathways

The biological effects of 1-(2-Pyrimidinyl)piperazine are mediated through its modulation of specific intracellular signaling cascades.

α2-Adrenergic Receptor Antagonism

As an antagonist, 2-PP blocks the action of endogenous agonists like norepinephrine at α2-adrenergic receptors. These receptors are Gi/o-coupled, and their inhibition by 2-PP leads to a disinhibition of adenylyl cyclase, resulting in increased intracellular cAMP levels. This can lead to an increase in the firing rate of noradrenergic neurons.[2]

5-HT1A Receptor Partial Agonism

As a partial agonist, 2-PP binds to and activates 5-HT1A receptors, but with a lower efficacy than the endogenous agonist serotonin. 5-HT1A receptors are also coupled to Gi/o proteins. Partial agonism by 2-PP leads to a submaximal inhibition of adenylyl cyclase and a modulated decrease in cAMP levels compared to full agonists. This can result in a fine-tuning of serotonergic neurotransmission.[1][2]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the biological activity of 1-(2-Pyrimidinyl)piperazine.

Radioligand Binding Assay (α2-Adrenergic Receptor)

This protocol outlines a competitive binding assay to determine the affinity of 2-PP for the α2-adrenergic receptor.[8]

Materials:

-

Calf cerebral cortex membranes (or a cell line expressing the α2-adrenergic receptor)

-

[3H]Clonidine (radioligand)

-

Unlabeled clonidine or another high-affinity α2-adrenergic ligand (for non-specific binding)

-

1-(2-Pyrimidinyl)piperazine (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of 1-(2-Pyrimidinyl)piperazine.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

To all wells, add a fixed concentration of [3H]Clonidine (e.g., at its Kd).

-

For non-specific binding wells, add a saturating concentration of unlabeled clonidine.

-

To the competitor wells, add the different concentrations of 1-(2-Pyrimidinyl)piperazine.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for 2-PP. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (5-HT1A Receptor)

This protocol describes a method to measure the effect of 2-PP on cAMP production in cells expressing the 5-HT1A receptor.[9][10]

Materials:

-

CHO-K1 cells stably expressing the human 5-HT1A receptor

-

Forskolin

-

1-(2-Pyrimidinyl)piperazine (test compound)

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit)

-

Cell culture medium and reagents

-

Plate reader capable of measuring the assay signal (e.g., TR-FRET)

Procedure:

-

Plate the CHO-5-HT1A cells in a suitable microplate and culture overnight.

-

Prepare serial dilutions of 1-(2-Pyrimidinyl)piperazine.

-

Aspirate the culture medium and add the test compound dilutions to the cells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the basal control.

-

Incubate for another defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the cAMP assay kit.

-

Plot the cAMP concentration against the log concentration of 2-PP to determine the EC50 and Emax values.

[35S]GTPγS Binding Assay (5-HT1A Receptor)

This functional assay measures the G-protein activation upon receptor stimulation by 2-PP.[7]

Materials:

-

Membranes from cells expressing the 5-HT1A receptor

-

[35S]GTPγS (radioligand)

-

Guanosine diphosphate (GDP)

-

Unlabeled GTPγS (for non-specific binding)

-

1-(2-Pyrimidinyl)piperazine (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of 1-(2-Pyrimidinyl)piperazine.

-

In a 96-well plate, set up triplicate wells for basal, non-specific, and test compound concentrations.

-

To all wells, add the cell membranes, GDP, and [35S]GTPγS.

-

For non-specific binding wells, add a saturating concentration of unlabeled GTPγS.

-

To the test wells, add the different concentrations of 1-(2-Pyrimidinyl)piperazine.

-

Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific [35S]GTPγS binding and plot it against the log concentration of 2-PP to determine the EC50 and Emax values.

Conclusion

1-(2-Pyrimidinyl)piperazine is a pharmacologically significant molecule with well-defined activities at α2-adrenergic and 5-HT1A receptors. Its role as a key building block in medicinal chemistry and as an active metabolite of several clinically used drugs underscores the importance of a thorough understanding of its biological properties. This technical guide provides a foundational resource for researchers in the field, offering detailed information on its synthesis, pharmacology, and the experimental methods used for its characterization. Further investigation into the downstream signaling and in vivo effects of 2-PP will continue to be a valuable area of research for the development of novel CNS therapies.

References

- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 2. oncotarget.com [oncotarget.com]

- 3. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]

- 5. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-pyrimidinyl)piperazine (1-PP) scaffold is a cornerstone in medicinal chemistry, serving as a pivotal structural motif in a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of 1-PP derivatives and analogs, delving into their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. This document is intended to be a resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of key biological pathways and experimental workflows.

Introduction

1-(2-Pyrimidinyl)piperazine is a heterocyclic amine distinguished by a pyrimidine ring linked to a piperazine moiety.[1] This core structure is a key pharmacophore present in numerous approved drugs, particularly those targeting the central nervous system (CNS).[2] Notably, 1-PP is the principal active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, including buspirone, gepirone, and tandospirone.[3][4] Its intrinsic pharmacological activity, primarily as an α2-adrenergic receptor antagonist and a partial agonist of the 5-HT1A serotonin receptor, contributes significantly to the overall therapeutic and side-effect profiles of its parent drugs.[2] The versatility of the 1-PP scaffold has spurred extensive research, leading to the development of derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Synthesis of 1-(2-Pyrimidinyl)piperazine and Its Derivatives

The synthesis of the 1-(2-pyrimidinyl)piperazine core and its subsequent derivatization are central to the exploration of this chemical space. Various synthetic strategies have been developed to achieve these goals, often with high yields.

General Synthesis of the 1-(2-Pyrimidinyl)piperazine Core

A common and efficient method for the synthesis of the 1-PP core involves the nucleophilic substitution of a leaving group on the pyrimidine ring with piperazine.

-

Reaction of 2-chloropyrimidine with piperazine: This is a widely used method where 2-chloropyrimidine is reacted with an excess of piperazine, which acts as both the nucleophile and the base to neutralize the formed HCl. The reaction can also be carried out in the presence of an inorganic base like potassium carbonate and a phase-transfer catalyst to improve yield and reaction conditions.[5]

Synthesis of 1-(2-Pyrimidinyl)piperazine Derivatives

The derivatization of the 1-PP core typically occurs at the N4 position of the piperazine ring.

-

Alkylation: Reaction of 1-PP with various alkyl halides is a straightforward method to introduce a wide range of substituents. This approach is used in the synthesis of many CNS-active agents, such as buspirone, where 1-PP is alkylated with a suitable butyl-imide derivative.[6]

-

Amide Coupling: Acylation of the N4 nitrogen with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) is another common strategy. This allows for the introduction of diverse functionalities and is often employed in the synthesis of enzyme inhibitors and other targeted therapeutics.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 1-(2-pyrimidinyl)piperazine derivative and for key pharmacological assays.

Synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives

This protocol is adapted from the general method described by Kaya et al. (2017) for the synthesis of novel MAO-A inhibitors.[7]

Step 1: Synthesis of 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide

-

To a solution of 1-(2-pyrimidinyl)piperazine (10 mmol) and triethylamine (12 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) cooled to 0-5 °C in an ice bath, add chloroacetyl chloride (11 mmol) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide.

Step 2: Synthesis of the final carbodithioate derivatives

-

In a round-bottom flask, dissolve 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide (10 mmol) and the appropriate potassium salt of a substituted piperazine dithiocarbamate (10 mmol) in acetone (50 mL).

-

Add potassium carbonate (10 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by TLC.

-

After the reaction is complete, pour the mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivative.

-

Characterize the final product using IR, 1H-NMR, 13C-NMR, and mass spectrometry.[7]

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This fluorometric assay protocol is based on the use of kynuramine as a substrate, which is converted to the fluorescent product 4-hydroxyquinoline by MAO.[8][9]

-

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine dihydrobromide (substrate)

-

Clorgyline (selective MAO-A inhibitor, as a positive control)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of kynuramine (10 mM) in purified water.

-

Prepare stock solutions of test compounds and clorgyline in DMSO.

-

Dilute the MAO-A enzyme to a working concentration in potassium phosphate buffer. The optimal concentration should be determined empirically to give a robust signal.

-

-

Assay Protocol:

-

Add 5 µL of serially diluted test compounds or clorgyline to the wells of the 96-well plate. For 100% activity control wells, add 5 µL of the assay buffer containing the same final concentration of DMSO.

-

Add 40 µL of the MAO-A enzyme working solution to each well.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of the kynuramine working solution to each well (a final concentration of 50-100 µM is recommended).

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at 310-320 nm and emission at 380-400 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Alpha-2 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for α2-adrenergic receptors.[1]

-

Materials:

-

Cell membranes prepared from cells stably expressing the human α2A, α2B, or α2C adrenergic receptor.

-

Radioligand: [³H]-Rauwolscine (at a concentration near its Kd, e.g., 1-2 nM).

-

Non-specific ligand: Phentolamine or unlabeled yohimbine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well plates.

-

Filtration system (e.g., Brandel cell harvester).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare Solutions:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add 25 µL of assay buffer, 25 µL of [³H]-Rauwolscine, and 50 µL of cell membranes to the wells.

-

Non-specific Binding (NSB): Add 25 µL of the non-specific ligand, 25 µL of [³H]-Rauwolscine, and 50 µL of cell membranes.

-

Competition Binding: Add 25 µL of the test compound at various concentrations, 25 µL of [³H]-Rauwolscine, and 50 µL of cell membranes.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding by the test compound at each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

5-HT1A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the 5-HT1A receptor.[10]

-

Materials:

-

Cell membranes from cells expressing the human 5-HT1A receptor (e.g., from recombinant CHO-K1 cells or rat brain tissue like the hippocampus).

-

Radioligand: [³H]8-OH-DPAT (at a concentration near its Kd).

-

Non-specific ligand: Serotonin (5-HT) or unlabeled 8-OH-DPAT at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

-

Other materials are the same as for the α2-adrenergic receptor binding assay.

-

-

Procedure:

-

Prepare Solutions:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

-

Assay Setup (in triplicate):

-

Follow the same setup for total binding, non-specific binding, and competition binding as described in the α2-adrenergic receptor binding assay, using the appropriate radioligand and non-specific ligand for the 5-HT1A receptor.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Filtration and Scintillation Counting: Follow the same procedure as described for the α2-adrenergic receptor binding assay.

-

Data Analysis:

-

Analyze the data as described for the α2-adrenergic receptor binding assay to determine the IC50 and Ki values for the test compounds at the 5-HT1A receptor.

-

-

Biological Activities and Quantitative Data

1-(2-Pyrimidinyl)piperazine derivatives exhibit a wide array of biological activities. The following tables summarize key quantitative data for some of these activities.

Table 1: Receptor Binding Affinities of 1-(2-Pyrimidinyl)piperazine (1-PP) and Analogs

| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference(s) |

| 1-PP | α2-adrenergic | 7.3 - 40 | Rat/Human | Radioligand Binding | [2] |

| 1-PP | 5-HT1A | 414 | Human | Radioligand Binding | [2] |

| Buspirone | 5-HT1A | 14 | Human | Radioligand Binding | [10] |

| Buspirone | D2 | 450 | Human | Radioligand Binding | [10] |

| Tandospirone | 5-HT1A | 2.9 | Human | Radioligand Binding | [10] |

| Gepirone | 5-HT1A | - | - | - | [4] |

| Ipsapirone | 5-HT1A | - | - | - | [4] |

Table 2: Enzyme Inhibition by 1-(2-Pyrimidinyl)piperazine Derivatives

| Compound | Enzyme | IC50 (µM) | Selectivity | Reference(s) |

| 2j¹ | MAO-A | 23.10 | Selective for MAO-A | [7] |

| 2m² | MAO-A | 24.14 | Selective for MAO-A | [7] |

¹ 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate ² 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate

Table 3: Antimicrobial Activity of 1-(2-Pyrimidinyl)piperazine Derivatives

| Compound | Organism | Activity | Concentration | Reference(s) |

| 4b³ | Staphylococcus aureus | Good | 40 µg/mL | [11] |

| 4d⁴ | Escherichia coli | Good | 40 µg/mL | [11] |

| 5a⁵ | Bacillus subtilis | Good | 40 µg/mL | [11] |

| 5b⁶ | Salmonella paratyphi-A | Good | 40 µg/mL | [11] |

| 4a⁷ | Aspergillus niger | Significant | 40 µg/mL | [11] |

| 5c⁸ | Candida albicans | Significant | 40 µg/mL | [11] |

³⁻⁸ These are thiophene-substituted pyrimidine-piperazine derivatives. For full structures, refer to the cited literature.

Table 4: Pharmacokinetic Parameters of Buspirone and 1-PP in Rats

| Compound | Clearance (ml/min) | Terminal Elimination Half-life (min) | Reference(s) |

| Buspirone | 13.1 | 25 | [3][12] |

| 1-PP | 8.2 | 79 | [3][12] |

Structure-Activity Relationships (SAR)

The pharmacological profile of 1-(2-pyrimidinyl)piperazine derivatives is highly dependent on the nature of the substituents at various positions of the core scaffold.

-

Aryl Moiety: In the context of buspirone analogs, modifications to the aryl moiety have been explored. Non-ortho substituents on an aryl ring attached to the piperazine generally have little effect on dopamine D2 receptor binding affinity. However, ortho substituents can influence binding, though clear correlations with physical parameters are complex, suggesting a specific fit within the receptor binding pocket.[8]

-

Alkylene Chain Length: The length of the alkyl chain connecting the piperazine ring to a terminal functional group is crucial for activity. For buspirone analogs, a tetramethylene (four-carbon) chain is often optimal for high affinity at dopamine and serotonin receptors.[1][8]

-

Terminal Group: The nature of the terminal group at the end of the alkyl chain significantly impacts the pharmacological profile. In the azapirone class, cyclic imide moieties are common and contribute to the anxiolytic and antidepressant effects. Variations in this imide ring can fine-tune the activity and selectivity of the compounds.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow for 1-(2-pyrimidinyl)piperazine derivatives.

Signaling Pathways

Caption: Signaling pathways of 1-PP derivatives.

Experimental Workflow

Caption: Drug discovery workflow for 1-PP derivatives.

Conclusion

The 1-(2-pyrimidinyl)piperazine scaffold remains a highly privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, from potent CNS modulation to promising antimicrobial and anticancer effects. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and aided by robust synthetic and pharmacological methodologies, holds significant promise for the discovery and development of novel therapeutics. This technical guide serves as a foundational resource for researchers in this exciting and evolving field.

References

- 1. Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gepirone and 1-(2-pyrimidinyl)-piperazine in vitro: human cytochromes mediating transformation and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Pharmacological Profile of 1-(2-Pyrimidinyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (2-PP) is a pharmacologically active molecule and a principal metabolite of several clinically significant drugs, including the anxiolytic buspirone and the antidepressant gepirone. Its distinct pharmacological profile, characterized by interactions with key neurotransmitter systems, necessitates a thorough understanding for effective drug development and interpretation of clinical data. This technical guide provides an in-depth examination of the pharmacological properties of 2-PP, consolidating data on its receptor binding affinity, functional activity, and pharmacokinetics. Detailed experimental methodologies for key assays are provided, alongside visualizations of associated signaling pathways and experimental workflows to support further research and development in this area.

Introduction

1-(2-Pyrimidinyl)piperazine (2-PP) is a piperazine derivative that has garnered significant attention due to its role as a major active metabolite of several azapirone drugs. The pharmacological activity of 2-PP contributes to the overall therapeutic and side-effect profiles of its parent compounds. This guide synthesizes the current knowledge on the pharmacological profile of 2-PP, with a focus on its interactions with adrenergic and serotonergic systems.

Receptor Binding Affinity

The primary molecular targets of 1-(2-Pyrimidinyl)piperazine are the α2-adrenergic and 5-HT1A serotonin receptors. The binding affinities, typically expressed as the inhibition constant (Ki), have been determined through radioligand binding assays.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α2-Adrenergic Receptor | [3H]-Clonidine | Rat Cerebral Cortex | 7.3 - 40 | [1] |

| 5-HT1A Receptor | [3H]-8-OH-DPAT | CHO Cells (human recombinant) | 414 | [1] |

| Dopamine D2 Receptor | Not Specified | Not Specified | > 10,000 | [1] |

| Dopamine D3 Receptor | Not Specified | Not Specified | > 10,000 | [1] |

| Dopamine D4 Receptor | Not Specified | Not Specified | > 10,000 | [1] |

| α1-Adrenergic Receptor | Not Specified | Not Specified | Negligible Affinity | [1] |

Functional Activity

The functional consequences of 2-PP binding to its primary targets have been elucidated through various in vitro and in vivo functional assays.

| Receptor | Assay Type | Model System | Activity | Quantitative Measure | Reference |

| α2-Adrenergic Receptor | K+-evoked [3H]noradrenaline release | Rat Cerebral Cortex Synaptosomes | Antagonist | pA2 = 6.8 - 7.3 | [2] |

| 5-HT1A Receptor | [35S]GTPγS binding assay | CHO Cells (human recombinant) | Partial Agonist | Emax = 54% | [1] |

Pharmacokinetics

The pharmacokinetic profile of 1-(2-Pyrimidinyl)piperazine has been investigated in both preclinical and clinical settings. It is a major metabolite formed from parent drugs like buspirone and gepirone, primarily through the action of cytochrome P450 enzymes.

| Parameter | Species | Route of Administration | Value | Reference |

| Metabolizing Enzymes | Human | In vitro (liver microsomes) | CYP3A4 (major), CYP2D6 (minor) | [3] |

| Plasma Half-life (t½) | Human | Oral (from parent drug) | ~6 hours | [2] |

| Clearance | Rat | Intravenous | 8.2 mL/min | [4] |

| Terminal Elimination Half-life (t½) | Rat | Intravenous | 79 min | [4] |

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This protocol outlines a typical radioligand binding assay to determine the affinity of 1-(2-Pyrimidinyl)piperazine for the α2-adrenergic receptor.

-

Materials:

-

Rat cerebral cortex tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]-Clonidine (specific activity ~20-60 Ci/mmol)

-

1-(2-Pyrimidinyl)piperazine

-

Non-labeled clonidine (for determination of non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer.

-

Assay: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with various concentrations of 1-(2-Pyrimidinyl)piperazine and a fixed concentration of [3H]-Clonidine (e.g., 0.5 nM). For non-specific binding, add a high concentration of non-labeled clonidine (e.g., 10 µM).

-

Incubation: Incubate the mixture at 25°C for 30 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 1-(2-Pyrimidinyl)piperazine from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay: K+-Evoked [3H]Noradrenaline Release

This protocol describes a functional assay to characterize the antagonist activity of 1-(2-Pyrimidinyl)piperazine at presynaptic α2-adrenergic receptors.

-

Materials:

-

Rat cerebral cortex synaptosomes

-

Krebs-Ringer buffer

-

[3H]-Noradrenaline

-

High potassium (K+) solution (e.g., 15 mM KCl)

-

1-(2-Pyrimidinyl)piperazine

-

Noradrenaline

-

Superfusion apparatus

-

Liquid scintillation counter

-

-

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from rat cerebral cortex using standard subcellular fractionation techniques.

-

Loading: Incubate the synaptosomes with [3H]-Noradrenaline to allow for uptake.

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with Krebs-Ringer buffer.

-

Stimulation: After a washout period, stimulate the release of [3H]-Noradrenaline by switching to a high K+ solution for a short period (e.g., 2 minutes).

-

Drug Application: To test the effect of 1-(2-Pyrimidinyl)piperazine, apply it to the superfusion buffer at various concentrations in the presence of different concentrations of noradrenaline.

-

Fraction Collection: Collect the superfusate in fractions throughout the experiment.

-

Quantification: Measure the radioactivity in each fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the fractional release of [3H]-Noradrenaline. Determine the pA2 value of 1-(2-Pyrimidinyl)piperazine from the rightward shift of the noradrenaline concentration-response curve.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways associated with the primary targets of 1-(2-Pyrimidinyl)piperazine and a general workflow for its pharmacological profiling.

References

- 1. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacology of 1-(2-Pyrimidinyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (1-PP) is a primary and pharmacologically active metabolite of several anxiolytic drugs, including buspirone, gepirone, and tandospirone. In vivo studies have revealed that 1-PP possesses a distinct pharmacological profile, primarily characterized by its antagonist activity at α2-adrenergic receptors. This activity contributes significantly to the overall therapeutic and side-effect profiles of its parent compounds. This technical guide provides a comprehensive overview of the in vivo studies of 1-PP, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Introduction

1-(2-Pyrimidinyl)piperazine, often abbreviated as 1-PP, is a piperazine derivative that has garnered significant attention in neuropharmacology due to its role as a major metabolite of the azapirone class of anxiolytics.[1][2] Unlike its parent compounds, which are primarily 5-HT1A receptor partial agonists, 1-PP demonstrates a potent antagonism at α2-adrenergic receptors.[3][4] This antagonistic action at both presynaptic autoreceptors and postsynaptic receptors leads to an increase in noradrenergic neurotransmission.[3][5] Understanding the in vivo pharmacology of 1-PP is crucial for a complete comprehension of the clinical effects of the drugs from which it is derived.

Mechanism of Action

In vivo evidence strongly supports that the primary mechanism of action of 1-PP is the blockade of α2-adrenoceptors.[6] This has been demonstrated across various experimental paradigms:

-

Noradrenergic Neurotransmission: Electrophysiological studies in rats have shown that 1-PP reverses the depressant effect of the α2-adrenoceptor agonist clonidine on the firing of norepinephrine (NE) neurons in the locus coeruleus.[3] It acts as an antagonist at somatodendritic and terminal α2-adrenergic autoreceptors, as well as at postsynaptic α2-adrenoceptors.[3]

-

Neurochemical Effects: 1-PP has been shown to increase the levels of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG) in the rat cerebral cortex and prevent the decrease in MHPG induced by clonidine.[6][7]

-

Serotonergic System Interaction: While its primary action is on the noradrenergic system, 1-PP also exhibits a much weaker partial agonist activity at 5-HT1A receptors.[4] However, some studies suggest that 1-PP can antagonize the effects of 5-HT1A agonists like 8-OH-DPAT and buspirone in certain behavioral models, such as the learned helplessness paradigm.[1][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vivo studies of 1-PP.

Table 1: In Vivo Efficacy and Potency of 1-(2-Pyrimidinyl)piperazine

| Parameter | Species | Effect | Route of Administration | Value | Reference |

| ED50 | Rat | Reversal of clonidine-induced depression of locus coeruleus neuron firing | i.v. | 80 µg/kg | [3] |

| ED50 | Rat | Inhibition of clonidine-induced slowing of gastrointestinal motility | i.p. | 0.5 mg/kg | [6] |

| ED50 | Rat | Inhibition of clonidine-induced slowing of gastrointestinal motility | p.o. | 0.7 mg/kg | [6] |

Table 2: Effects of 1-(2-Pyrimidinyl)piperazine on Neurotransmitter Systems

| Neurotransmitter System | Effect | Species | Brain Region | Dose and Route | Reference |

| Noradrenergic | Increased MHPG-sulfate levels | Rat | Hypothalamus | 0.3-10 mg/kg s.c. | [7] |

| Noradrenergic | Increased MHPG levels | Rat | Cerebral Cortex | 2 mg/kg | [6] |

| Serotonergic | No effect on 5-HIAA levels | Rat | Hypothalamus | up to 10 mg/kg s.c. | [7] |

Table 3: Receptor Binding Affinities (In Vitro Data for Context)

| Receptor | Binding Affinity (Ki) | Species/System | Reference |

| α2-Adrenergic Receptor | 7.3–40 nM | [4] | |

| 5-HT1A Receptor | 414 nM (Partial Agonist, Emax = 54%) | [4] | |

| Dopamine D2, D3, D4 Receptors | > 10,000 nM | [4] |

Detailed Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the literature.

Electrophysiological Recording of Locus Coeruleus Neurons

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Chloral hydrate.

-

Surgical Procedure: A burr hole is drilled in the skull to allow for the stereotaxic placement of a recording microelectrode into the locus coeruleus.

-

Recording: Single-unit extracellular recordings of noradrenergic neurons are performed. Neurons are identified by their characteristic slow and regular firing pattern.

-

Drug Administration:

-

Clonidine (α2-agonist) is administered intravenously (i.v.) to depress neuronal firing.

-

1-PP is then administered i.v. in escalating doses to determine its ability to reverse the clonidine-induced depression.

-

-

Data Analysis: The firing rate of the neurons is recorded and analyzed to determine the dose-response relationship and calculate the ED50 for 1-PP.[3]

Gastrointestinal Motility Assay

-

Animal Model: Male rats.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

A charcoal meal is administered orally.

-

Clonidine is administered subcutaneously (s.c.) to induce a slowing of gastrointestinal motility.

-

1-PP or vehicle is administered either intraperitoneally (i.p.) or orally (p.o.) prior to the clonidine injection.

-

After a set time, the animals are euthanized, and the distance traveled by the charcoal meal in the small intestine is measured.

-

-

Data Analysis: The percentage of the total length of the small intestine traveled by the charcoal is calculated. The ability of 1-PP to antagonize the clonidine-induced slowing is quantified to determine the ED50.[6]

Microdialysis for Neurotransmitter Level Measurement

-

Animal Model: Freely moving rats.

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hypothalamus, frontal cortex).

-

Procedure:

-

Following a recovery period, the probe is perfused with artificial cerebrospinal fluid.

-

Dialysate samples are collected at regular intervals to establish a baseline of neurotransmitter and metabolite levels.

-

1-PP is administered (e.g., s.c.), and dialysate collection continues.

-

-

Analysis: The concentrations of monoamines (e.g., norepinephrine, serotonin) and their metabolites (e.g., MHPG, 5-HIAA) in the dialysate are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with the in vivo studies of 1-PP.

Caption: 1-PP blocks presynaptic α2-autoreceptors and postsynaptic α2-receptors.

Caption: Workflow for assessing 1-PP's effect on locus coeruleus neuron firing.

Caption: Relationship between 1-PP, its parent drug, and their effects.

Discussion and Future Directions

The in vivo studies of 1-(2-pyrimidinyl)piperazine have been instrumental in elucidating its role as a potent α2-adrenergic antagonist. This pharmacological action is distinct from its parent compounds and likely contributes to their overall clinical profile, including both therapeutic effects and potential side effects. For instance, the modulation of bladder function by 1-PP, mediated by α2-receptor antagonism, is an important consideration in the urological side effects of buspirone.[9]